N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
Description
N-[(2-Chloro-4-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, fluoro, methoxy, and pyridinyl groups
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-26-17-9-6-14(7-10-17)20(25)24(19-4-2-3-11-23-19)13-15-5-8-16(22)12-18(15)21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEXXYOPUNMXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-aminopyridine to yield 4-methoxy-N-(pyridin-2-yl)benzamide.
Introduction of the Chloro and Fluoro Groups: The next step involves the introduction of the chloro and fluoro groups through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 2-chloro-4-fluorobenzyl chloride with the benzamide intermediate in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the substituted benzyl chloride with the benzamide intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[(2-chloro-4-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-methoxy-N-(pyridin-2-yl)benzamide
- N-(2-fluorophenyl)-4-methoxy-N-(pyridin-2-yl)benzamide
- N-(2-chloro-4-fluorophenyl)-4-methoxybenzamide
Uniqueness
N-[(2-chloro-4-fluorophenyl)methyl]-4-methoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the methoxy and pyridinyl groups provides a distinct profile that can be leveraged for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
